molecular formula C8H14N2O B14780773 1-(3,6-Diazabicyclo[3.2.1]octan-3-yl)ethanone

1-(3,6-Diazabicyclo[3.2.1]octan-3-yl)ethanone

Cat. No.: B14780773
M. Wt: 154.21 g/mol
InChI Key: ICFUYEDSJURESR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(3,6-Diazabicyclo[3.2.1]octan-3-yl)ethanone is a bicyclic nitrogen-containing heterocycle. This compound is of significant interest due to its unique structure and potential applications in various fields, including drug discovery and synthetic chemistry. The bicyclic framework provides a rigid structure that can be exploited in the design of bioactive molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3,6-Diazabicyclo[3.2.1]octan-3-yl)ethanone typically involves the construction of the bicyclic scaffold through cyclization reactions. One common method is the double Michael addition to cyclic dienones, which allows for the formation of the bicyclic structure with good control over stereochemistry . Another approach involves the enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold, which is central to the synthesis of tropane alkaloids .

Industrial Production Methods

Industrial production methods for this compound are less documented, but they likely involve scalable versions of the laboratory synthetic routes. These methods would need to ensure high yield and purity, as well as cost-effectiveness for large-scale production.

Chemical Reactions Analysis

Types of Reactions

1-(3,6-Diazabicyclo[3.2.1]octan-3-yl)ethanone can undergo various types of chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired transformation but often involve controlled temperatures and specific solvents to ensure selectivity and yield.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield ketones or alcohols, while reduction could produce alkanes or amines. Substitution reactions could introduce various functional groups, such as halides or alkyl groups.

Scientific Research Applications

1-(3,6-Diazabicyclo[3.2.1]octan-3-yl)ethanone has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(3,6-Diazabicyclo[3.2.1]octan-3-yl)ethanone involves its interaction with molecular targets such as enzymes or receptors. The bicyclic structure allows for specific binding interactions, which can modulate the activity of these targets. The exact pathways involved depend on the specific application and target but often include inhibition or activation of enzymatic activity or receptor signaling.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(3,6-Diazabicyclo[3.2.1]octan-3-yl)ethanone is unique due to its specific substitution pattern and the presence of the ethanone group, which can influence its reactivity and binding properties. This makes it distinct from other similar bicyclic compounds and valuable for specific applications in research and industry.

Properties

Molecular Formula

C8H14N2O

Molecular Weight

154.21 g/mol

IUPAC Name

1-(3,6-diazabicyclo[3.2.1]octan-3-yl)ethanone

InChI

InChI=1S/C8H14N2O/c1-6(11)10-4-7-2-8(5-10)9-3-7/h7-9H,2-5H2,1H3

InChI Key

ICFUYEDSJURESR-UHFFFAOYSA-N

Canonical SMILES

CC(=O)N1CC2CC(C1)NC2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.